N-cyclopropyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide
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Overview
Description
N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a thiazolopyrimidine core, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe cyclopropyl group is often introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, making it suitable for further research and development.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its enzyme inhibitory properties.
1,3,5-Triazines: Compounds with similar applications in medicinal chemistry.
Uniqueness
N-CYCLOPROPYL-1-{7-OXO-6-[(PHENYLCARBAMOYL)METHYL]-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for selective enzyme inhibition. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H24N6O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[6-(2-anilino-2-oxoethyl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O3S/c29-17(24-15-4-2-1-3-5-15)12-28-13-23-19-18(21(28)31)32-22(26-19)27-10-8-14(9-11-27)20(30)25-16-6-7-16/h1-5,13-14,16H,6-12H2,(H,24,29)(H,25,30) |
InChI Key |
RVBXLXYFVRMAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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